[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate
Description
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVFWBNCVROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor to form the oxan-2-yl ring structure.
Introduction of acetyloxy groups: Acetylation reactions are carried out to introduce the acetyloxy groups at the 3 and 4 positions.
Acetamido group addition: The acetamido group is introduced through an amidation reaction.
Phenoxy group attachment: The phenoxy group is attached via an etherification reaction, using 2-methylphenol as the starting material.
Final acetylation: The final step involves acetylation of the hydroxyl group at the 2 position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis of Acetoxy Groups
The acetate esters in the molecule undergo hydrolysis under acidic or basic conditions, yielding hydroxyl groups. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| NaOH (0.1 M) | H₂O/EtOH | 25 | 4–6 | Partially deacetylated derivatives | 60–75 |
| HCl (0.05 M) | DCM/MeOH | 40 | 2–3 | Selective C-3/C-4 deacetylation | 82 |
-
Mechanism : Base-catalyzed nucleophilic acyl substitution or acid-catalyzed ester cleavage.
-
Key Observation : Basic conditions favor complete deacetylation, while acidic conditions show regioselectivity at the C-3 and C-4 positions.
Transesterification
The methyl acetate group reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalysts to form new esters.
Reaction Conditions
| Alcohol | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzyl alcohol | DMAP | Toluene | 80 | Benzyl ester derivative | 68 |
| Methanol | H₂SO₄ | MeOH | Reflux | Methyl ester analogs | 55 |
-
Mechanism : Acid- or base-catalyzed nucleophilic substitution at the ester carbonyl.
-
Application : Used to modify solubility or introduce protective groups.
Nucleophilic Substitution at the 2-Methylphenoxy Group
The 2-methylphenoxy substituent undergoes displacement reactions with nucleophiles (e.g., thiols, amines).
Reaction Conditions
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl mercaptan | TEA | DMF | 60 | Ethylsulfanyl analog | 73 |
| Dimethylamine | – | THF | 25 | Aminated derivative | 41 |
-
Mechanism : SN2-type displacement facilitated by the electron-withdrawing acetoxy groups .
-
Challenges : Steric hindrance from the 2-methyl group reduces reaction rates .
Oxidation of the Acetamido Group
The acetamido group (-NHCOCH₃) resists oxidation under mild conditions but decomposes under strong oxidants (e.g., KMnO₄), yielding carboxylic acids or nitro compounds.
Reduction of the Oxan Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the oxan ring’s ether linkages, producing a polyol structure.
Stability and Side Reactions
-
Thermal Degradation : Above 150°C, decomposition occurs via acetoxy group elimination, forming acetic anhydride and phenolic byproducts.
-
Photoreactivity : UV exposure induces radical formation at the phenoxy moiety, leading to dimerization.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- The compound has shown promise as an antimicrobial agent due to its structural components. Similar compounds with acetamido and acetyloxy groups have been reported to exhibit significant antibacterial properties against various bacterial strains.
- Its mechanism of action may involve the inhibition of bacterial cell wall synthesis, leading to cell death.
-
Anticancer Properties :
- The nitrophenoxy group present in structurally similar compounds has been associated with anticancer activity. Preliminary studies suggest that derivatives of this compound may also demonstrate cytotoxic effects against cancer cell lines.
- Computational models predict potential therapeutic effects based on structure-activity relationships.
-
Enzyme Inhibition :
- The unique structure allows for interactions with various enzymes, potentially serving as enzyme inhibitors in metabolic pathways. This could be significant for developing treatments targeting specific biochemical processes.
Interaction Studies
Understanding how [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate interacts with biological macromolecules is crucial for elucidating its pharmacodynamics:
- Molecular Docking Simulations : These techniques predict binding affinities and modes of action at molecular targets, providing insights into the compound's potential therapeutic effects.
- Biochemical Pathway Analysis : Investigating how the compound affects various metabolic pathways can lead to new drug development strategies.
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds structurally related to [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate:
- Antimicrobial Efficacy : Research indicates that similar compounds exhibit significant antimicrobial properties against select bacterial strains.
- Cancer Research : Investigations into other derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
Mechanism of Action
The mechanism of action of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
Key Observations :
Functional Group Modifications on the Oxan Ring
Key Observations :
- Acetyloxyimino groups introduce hydrolytic instability, limiting in vivo half-life .
- Formyl groups are prone to nucleophilic attack, reducing shelf-life but enabling conjugation chemistry .
Physicochemical and Metabolic Properties
- Lipophilicity (LogP): Target Compound: ~2.1 (predicted) due to three acetyl groups. 4-Chlorophenoxy Analog: ~2.5 (higher due to Cl substituent) .
- Metabolic Pathways: Acetyl groups undergo esterase-mediated hydrolysis to yield free hydroxyl groups . 2-Methylphenoxy group resists CYP450-mediated oxidation compared to unsubstituted phenoxy .
Biological Activity
The compound [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
- Molecular Formula : C₁₉H₂₃N₁O₈
- Molecular Weight : 393.39 g/mol
- LogP : 1.4933 (indicating moderate hydrophobicity) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The key areas of focus include:
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds with acetamido and diacetoxy groups have shown effectiveness against a range of bacterial strains .
- A study highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Antioxidant Properties
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated that modifications in the acetamido and diacetoxy groups significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with similar structural motifs to [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate .
- Antioxidant Activity Assessment : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that compounds with similar phenolic structures exhibited high radical scavenging activity, indicating potential for development as antioxidant agents .
- Inflammation Model Studies : Experimental models using lipopolysaccharide (LPS)-induced inflammation in mice showed that compounds with similar acetylated oxan structures reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a pathway for therapeutic applications in chronic inflammation .
Q & A
Q. What are the key challenges in synthesizing [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate, and how can stepwise acetylation protocols address them?
- Methodological Answer : The compound’s synthesis requires precise control over acetylation and protecting group strategies. For example, the 2-methylphenoxy group’s electron-donating properties (due to the methyl substituent) reduce the acidity of hydroxyl groups, necessitating strong bases (e.g., NaH) and reflux conditions for efficient ether bond formation . Stepwise acetylation can prevent undesired side reactions:
- Step 1 : Protect the acetamido group using trifluoroacetyl to avoid premature deprotection.
- Step 2 : Acetylate hydroxyl groups sequentially, starting with the least sterically hindered position (e.g., C6 hydroxyl).
- Step 3 : Introduce the 2-methylphenoxy group via nucleophilic substitution under reflux with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve acetyl group signals (δ ~2.0–2.3 ppm) and verify the 2-methylphenoxy substituent (δ ~6.8–7.2 ppm for aromatic protons). NOESY can confirm axial/equatorial orientations of substituents on the oxane ring .
- X-ray Crystallography : Employ SHELXL for refinement (e.g., to resolve C5 acetamido configuration) . For example, similar acetylated sugars in required high-resolution (<1.0 Å) data to distinguish between α/β anomers.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular formula (e.g., C₁₆H₂₂N₂O₁₀, exact mass 402.35) and detect fragmentation patterns indicative of acetyl loss .
Advanced Research Questions
Q. How can conflicting NMR data arising from dynamic stereochemical isomerism be resolved?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 25°C) can slow conformational exchange, allowing separation of overlapping signals. For example, the C3 and C4 acetyloxy groups in showed coalescence at 25°C but resolved into distinct peaks at –20°C. Computational modeling (DFT-based) with software like Gaussian can predict energy barriers between conformers, aiding interpretation .
Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Isotopic Labeling : Introduce -labels at the methyl group of the 2-methylphenoxy moiety to track metabolic byproducts via LC-MS/MS .
- Enzyme Inhibition Assays : Test susceptibility to esterases using liver microsomes. Acetylated sugars in showed reduced hydrolysis rates when fluorinated analogs were substituted at C5.
- Structural Modifications : Replace labile acetyl groups with tert-butyloxycarbonyl (Boc) to enhance stability in plasma .
Q. How does the 2-methylphenoxy group influence the compound’s biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Screen against targets like carbohydrate-processing enzymes (e.g., glycosyltransferases) using AutoDock Vina. The 2-methylphenoxy group’s hydrophobicity may enhance binding to allosteric pockets .
- In Vitro Bioassays :
- Antimicrobial Activity : Use MIC assays against Gram-positive bacteria (e.g., S. aureus), as similar phenoxy derivatives in showed bacteriostatic effects.
- Anti-inflammatory Activity : Measure TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
